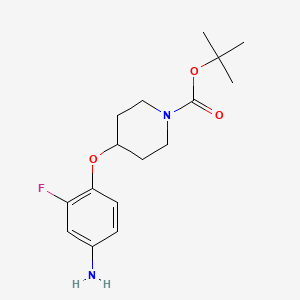

4-bromo-N-(2-(cyclohex-1-en-1-yl)ethyl)-2,5-dimethoxybenzenesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

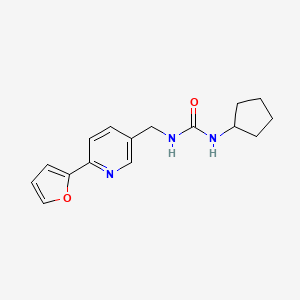

The compound "4-bromo-N-(2-(cyclohex-1-en-1-yl)ethyl)-2,5-dimethoxybenzenesulfonamide" is a brominated benzenesulfonamide derivative with potential applications in drug delivery and medicinal chemistry. The presence of the bromo and methoxy groups on the benzene ring, along with the cyclohexene and sulfonamide functionalities, suggest that this compound could be of interest in the development of new therapeutic agents or as a building block in organic synthesis.

Synthesis Analysis

The synthesis of related bromobenzenesulfonamide derivatives typically involves the reaction of a suitable bromobenzenesulfonyl chloride with an amine or other nucleophilic compound. For example, the synthesis of N-substituted-(4-bromophenyl)-4-ethoxybenzenesulfonamides involved the reaction of 4-bromobenzenesulfonyl chloride with 4-ethoxyaniline, followed by further reactions with different electrophiles to yield a series of compounds . Although the exact synthesis of the compound is not detailed in the provided papers, similar synthetic strategies could be employed.

Molecular Structure Analysis

The molecular structure of bromobenzenesulfonamide derivatives can be complex, with the potential for multiple conformations and interactions with other molecules. For instance, NMR spectroscopic and molecular modelling methods have been used to describe the complexation of a bromobenzenesulfonamide with beta-cyclodextrin, revealing the existence of two different kinds of 1:1 complexes . This suggests that the compound may also exhibit interesting structural characteristics, potentially forming complexes with other molecules.

Chemical Reactions Analysis

Bromobenzenesulfonamides can participate in various chemical reactions. For example, N, N-Dibromo-o-carbomethoxybenzenesulfonamide was used to react with cyclohexene to give a brominated product, which could then be converted to an aziridine derivative or undergo hydrolysis to yield a beta-chloroamine . These reactions demonstrate the reactivity of the bromo and sulfonamide groups, which could be exploited in the synthesis of new compounds or in the modification of existing ones.

Physical and Chemical Properties Analysis

The physical and chemical properties of bromobenzenesulfonamide derivatives are influenced by their functional groups. For instance, poor water solubility is a common issue, as seen with a novel small molecule HIF-1 pathway inhibitor, which necessitated delivery in a formulation . The presence of the dimethoxybenzenesulfonyl group and other substituents can significantly affect the compound's solubility, reactivity, and overall pharmacological profile. Therefore, understanding these properties is crucial for the development of bromobenzenesulfonamide-based therapeutics.

Applications De Recherche Scientifique

Anticancer Properties

A related compound, synthesized by aminohalogenation, demonstrated potential in anticancer research. The compound, characterized by various spectroscopic methods, exhibited properties relevant for cancer treatment applications (Zhang, Shi-jie, Hu, Wei-Xiao, 2010).

HIV-1 Infection Prevention

Methylbenzenesulfonamide derivatives, including compounds structurally similar to the one , have shown promise as small molecular antagonists in preventing human HIV-1 infection. This highlights their potential in developing drugs for combating HIV (Cheng De-ju, 2015).

Photodynamic Therapy for Cancer

New benzenesulfonamide derivatives have been synthesized and characterized for use in photodynamic therapy. Their properties as photosensitizers, particularly their high singlet oxygen quantum yield, make them suitable for cancer treatment (M. Pişkin, E. Canpolat, Ö. Öztürk, 2020).

COX-2 Inhibition for Rheumatoid Arthritis

Sulfonamide derivatives have been explored for their ability to inhibit COX-2, a crucial factor in inflammatory diseases. Research into these compounds has led to the identification of potent inhibitors, with potential applications in treating conditions like rheumatoid arthritis (Hiromasa Hashimoto, K. Imamura, J. Haruta, K. Wakitani, 2002).

Propriétés

IUPAC Name |

4-bromo-N-[2-(cyclohexen-1-yl)ethyl]-2,5-dimethoxybenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22BrNO4S/c1-21-14-11-16(15(22-2)10-13(14)17)23(19,20)18-9-8-12-6-4-3-5-7-12/h6,10-11,18H,3-5,7-9H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBQLQHUCKXPNPA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1Br)OC)S(=O)(=O)NCCC2=CCCCC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22BrNO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Benzyl 1-amino-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B2551859.png)

![(2Z)-2-amino-3-[(E)-[(1-methyl-1H-indol-3-yl)methylidene]amino]but-2-enedinitrile](/img/structure/B2551863.png)

![N-methyl-2-(4-(piperidin-1-ylsulfonyl)benzamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B2551865.png)

![4-[(Cyclopent-3-en-1-yl)methoxy]-2-methylpyrimidine](/img/structure/B2551870.png)

![2-[[1-(3,5-Dimethoxybenzoyl)piperidin-4-yl]methyl]-6,7-dihydro-5H-cyclopenta[c]pyridazin-3-one](/img/structure/B2551872.png)

![Tert-butyl 4-[3-(aminomethyl)-3-methyl-2-oxoazetidin-1-yl]piperidine-1-carboxylate](/img/structure/B2551874.png)